Belarizine
Overview
Description
Belarizine is a Vasodilator.
Scientific Research Applications
Scientific Research Applications of Belarizine
Kidney Transplantation and Immunotherapy
- Belatacept, a drug structurally similar to this compound, has been extensively studied in the context of kidney transplantation. It is used as an immunosuppressive agent to prevent organ rejection. Clinical studies have demonstrated that belatacept-based immunosuppression is associated with improved renal function and patient survival rates compared to cyclosporine-based immunosuppression in kidney transplant recipients (Vincenti et al., 2016).
Antidiabetic Properties
- Research on Belamcanda chinensis, which shares a phonetic similarity to this compound but is a different entity, shows its leaf extract (BCL) to have hypoglycemic effects in normal and STZ-induced diabetic rats. This suggests potential applications in diabetes treatment (Wu et al., 2011).
Effect on Glomerular Filtration Rate
- In another study, belatacept showed superior renal function as measured by glomerular filtration rate (GFR) compared to cyclosporine in renal transplant recipients (Vincenti et al., 2010).
Long-Term Safety and Efficacy
- The long-term safety and efficacy of belatacept have been studied, indicating its potential for primary maintenance immunosuppression. Over a 5-year period, it showed stable renal function and good safety in kidney transplant recipients (Vincenti et al., 2010).
Switching from Calcineurin Inhibitor-Based Regimens
- A study explored the feasibility and safety of switching renal transplant patients from calcineurin inhibitor-based regimens to a belatacept-based regimen. This switch could potentially improve renal function in patients currently treated with calcineurin inhibitors (Rostaing et al., 2011).
Comparison with Cyclosporine A-Based Regimen
- Belatacept-based regimens have been compared with a cyclosporine A-based regimen in kidney transplant recipients, with results favoring belatacept in terms of better renal function and an improved cardiovascular/metabolic risk profile (Larsen et al., 2010).
properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c27-23-13-11-20(12-14-23)19-25-15-17-26(18-16-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24,27H,15-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSZKZDILXBWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866256 | |
Record name | alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52395-99-0 | |
Record name | Belarizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-(4-(Diphenylmethyl)-1-piperazinyl-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4W7I532MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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